molecular formula C20H19N3O4S B2908911 N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-4-ethoxybenzamide CAS No. 681265-64-5

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-4-ethoxybenzamide

Cat. No.: B2908911
CAS No.: 681265-64-5
M. Wt: 397.45
InChI Key: BSPYMKAEQVWWLS-UHFFFAOYSA-N
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Description

N-{5,5-Dioxo-2-phenyl-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl}-4-ethoxybenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazol core substituted with a phenyl group at position 2 and a 5,5-dioxo moiety. The 4-ethoxybenzamide group at position 3 introduces hydrogen-bonding capabilities and modulates lipophilicity.

Properties

IUPAC Name

N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-2-27-16-10-8-14(9-11-16)20(24)21-19-17-12-28(25,26)13-18(17)22-23(19)15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPYMKAEQVWWLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-4-ethoxybenzamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of the thieno[3,4-c]pyrazole core through a cyclization reaction involving a thioamide and a hydrazine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents, potentially altering the compound’s properties .

Scientific Research Applications

Mechanism of Action

The mechanism by which N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-4-ethoxybenzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, thereby modulating various biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a class of thieno-pyrazol derivatives with diverse substituents. Below is a detailed comparison with structurally related analogs:

Table 1: Key Structural and Molecular Features

Compound Name Core Structure Substituent at Position 3 Molecular Formula Molecular Weight (g/mol)
N-{5,5-Dioxo-2-phenyl-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl}-4-ethoxybenzamide (Target Compound) Thieno[3,4-c]pyrazol 4-ethoxybenzamide C₁₉H₁₈N₃O₄S* 384.43*
N-{5,5-Dioxo-2-phenyl-...}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide Thieno[3,4-c]pyrazol 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide C₂₄H₂₁N₅O₅S 491.52*
2-(4-Acetylpiperazin-1-yl)-N-{...}-2-oxoacetamide Thieno[3,4-c]pyrazol 2-(4-acetylpiperazin-1-yl)-2-oxoacetamide C₁₉H₂₁N₅O₅S 431.47

*Calculated values based on IUPAC nomenclature.

Key Observations :

Substituent Effects on Lipophilicity: The 4-ethoxybenzamide group in the target compound provides moderate lipophilicity, balancing solubility and membrane permeability. The acetylpiperazinyl-oxoacetamide group in significantly improves solubility due to the polar piperazine ring but may reduce blood-brain barrier penetration .

The 4-ethoxybenzamide group in the target compound is structurally similar to COX-2 inhibitors, implying anti-inflammatory applications .

Research Findings and Limitations

  • Structural Analysis : X-ray crystallography or computational modeling (using software like SHELX or ORTEP ) could clarify conformational differences between these analogs, but such data are absent in the provided evidence.
  • Activity Data: No direct biological assays are referenced, limiting mechanistic comparisons. However, substituent trends align with established structure-activity relationships (e.g., polar groups enhancing solubility but reducing permeability).

Biological Activity

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-4-ethoxybenzamide is a complex organic compound that belongs to the thienopyrazole class. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections provide a detailed overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H20N4O4S, with a molecular weight of approximately 424.47 g/mol. It features a thieno[3,4-c]pyrazole framework fused with a phenyl group and an ethoxybenzamide moiety. The presence of multiple functional groups enhances its potential reactivity and biological activity.

Biological Activities

Preliminary studies suggest that this compound exhibits various biological activities:

  • Antitumor Activity : Research indicates that compounds within the thienopyrazole class may inhibit cancer cell proliferation. The specific mechanisms often involve the modulation of signaling pathways associated with cell growth and apoptosis.
  • Anti-inflammatory Properties : Thienopyrazole derivatives have been explored for their ability to reduce inflammation in various models. This activity is potentially linked to the inhibition of pro-inflammatory cytokines.
  • Antimicrobial Effects : Some studies have suggested that this compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatments.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its biological effects may result from interactions with specific molecular targets such as enzymes or receptors involved in disease pathways.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step organic reactions:

  • Starting Materials : Common precursors include 2-amino-thiophenes and various aromatic aldehydes.
  • Key Reactions : Cyclization reactions are often employed to form the thieno[3,4-c]pyrazole core.
  • Purification : Techniques such as recrystallization and chromatography are used to obtain high-purity products.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound against structurally similar compounds:

Compound NameCAS NumberKey Features
N-{5-fluoro-thieno[3,4-c]pyrazole}4579-XFluorinated derivative with potential enhanced bioactivity
N-{5-bromo-thieno[3,4-c]pyrazole}16903-XHalogenated variant with different reactivity profiles

These analogs demonstrate variations in substituents that may influence their chemical properties and biological activities.

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